molecular formula C12H14ClF2NO2 B2374824 Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2413846-69-0

Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No. B2374824
CAS RN: 2413846-69-0
M. Wt: 277.7
InChI Key: DLFVYIHVOPHQLJ-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound that is commonly used in scientific research. It is a pyrrolidine derivative that has been synthesized using various methods.

Scientific Research Applications

  • Antibacterial Agents : A study explored the structure-activity relationships of compounds similar to Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride, indicating their potential as antibacterial agents. Certain substitutions on the compound were found to significantly enhance both in vitro and in vivo antibacterial activity, suggesting their use in developing new therapeutic agents (Bouzard et al., 1992).

  • Influenza Neuraminidase Inhibitors : Research on the design and synthesis of influenza neuraminidase inhibitors revealed that similar compounds, particularly those with a pyrrolidine core, can be potent inhibitors of influenza neuraminidase. This highlights their potential application in antiviral therapies (Wang et al., 2001).

  • Asymmetric Synthesis of Pyrrolidines : Another study focused on the asymmetric synthesis of pyrrolidines, including compounds structurally related to Methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride. The research demonstrated a practical and efficient method for synthesizing chiral pyrrolidines, useful in various synthetic applications (Chung et al., 2005).

  • Pyrrolidine Synthesis and Applications : A study on the synthesis of pyrrolidines via [3+2] cycloaddition reactions explored the potential for these compounds in industrial applications, such as dyes or agrochemical substances. This highlights the versatility of pyrrolidines in different scientific and industrial fields (Żmigrodzka et al., 2022).

  • Enaminones in Heterocycle Synthesis : Research on α-amino acid-derived enaminones showed their application in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles, underlining the importance of pyrrolidine derivatives in synthesizing functionalized heterocycles (Grošelj et al., 2013).

  • Antimicrobial Activity and Structural Studies : A study synthesized a novel bicyclic thiohydantoin fused to pyrrolidine and investigated its structural characteristics and antimicrobial activity. This research contributes to understanding the potential biomedical applications of such compounds (Nural et al., 2018).

properties

IUPAC Name

methyl (3S,4R)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2.ClH/c1-17-12(16)11-6-15-5-10(11)7-2-8(13)4-9(14)3-7;/h2-4,10-11,15H,5-6H2,1H3;1H/t10-,11+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMPTBNSAGCLRC-VZXYPILPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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